molecular formula C29H26O4 B037463 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene CAS No. 117344-32-8

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

Cat. No. B037463
CAS RN: 117344-32-8
M. Wt: 438.5 g/mol
InChI Key: NQXNYVAALXGLQT-UHFFFAOYSA-N
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Description

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is an aryldiol . It is obtained by the condensation of phenoxyethanol with fluoren-9-one .


Synthesis Analysis

The synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is achieved by the condensation of phenoxyethanol with fluoren-9-one. This reaction is catalyzed by a Ti 4+ cation-exchanged montmorillonite, which acts as a strong solid acid catalyst .


Molecular Structure Analysis

The molecular formula of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is C29H26O4 .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is the condensation of phenoxyethanol with fluoren-9-one. This reaction is facilitated by a Ti 4+ cation-exchanged montmorillonite .


Physical And Chemical Properties Analysis

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is a solid at 20°C . It has a molecular weight of 438.52 . It is insoluble in water but soluble in toluene, acetone, and methanol .

Scientific Research Applications

High-Refractive Index Acrylate Polymers for Nanoimprint Lithography

Bisphenoxyethanolfluorene (BPEF) is used in the synthesis of high-refractive index acrylate polymers. These polymers have high transmittance (≥90%) and refractive index (1.6187~1.6337). They can be thermally nanoimprinted in nanoscale size resolution with excellent pattern fidelity and low defectivity . This makes them suitable for applications in nanoimprint lithography .

Fabrication of Optical Transparent Polymers

BPEF is used to fabricate optical transparent polymers. These polymers reveal good optical properties including high transparency (≥90%) in the visible spectrum region and high refractive index values (1.6363) at 550 nm .

Nanostructure Fabrication

Nanostructures of acrylate polymers, synthesized using BPEF, with various feature sizes including nanogratings and photonic crystals were successfully fabricated using nanoimprint lithography . These results indicate that these acrylates can be used in a wide range of optical and optoelectronic devices where nanopatterned films with high refractive index and transparency are required .

High-Refractive Index Hybrid Materials

Bisphenoxyethanolfluorene diacrylate (BPEFA) and zirconia nanoparticle dispersion formed homogenous mixtures in a wide variety of component ratio. These coated thin films were photo-cured by UV irradiation with a photo-radical initiator . These hybrid thin films with zirconia nanoparticles indicated high refractive index and good transparency even at high particulate concentration .

Opto-Electronics Devices

High refractive index is one of important properties for opto-electronics devices such as flat panel displays, touch panels, solar cell, and so on . These functions are expected to provide a power saving and improved visibility with optical adjustment .

Safety And Hazards

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXNYVAALXGLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396099
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

CAS RN

117344-32-8
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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